molecular formula C6H9N3O B15256586 2-Amino-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one

2-Amino-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one

Cat. No.: B15256586
M. Wt: 139.16 g/mol
InChI Key: NFJPGYSKMKOTQD-UHFFFAOYSA-N
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Description

2-Amino-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole ring substituted with an amino group and a methyl group, making it an interesting scaffold for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one typically involves the reaction of 1-methyl-1H-pyrazole-3-carbaldehyde with an appropriate amine under controlled conditions. One common method involves the use of ethanol as a solvent and sodium bicarbonate as a base . The reaction is carried out at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted pyrazole compounds .

Scientific Research Applications

2-Amino-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the pyrazole ring can participate in π-π interactions with aromatic residues . These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-methyl-1H-pyrazole
  • 5-Amino-1-methyl-1H-pyrazole
  • 1-Methyl-3-nitro-1H-pyrazole

Uniqueness

2-Amino-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds . The presence of both an amino group and a carbonyl group in the same molecule allows for a diverse range of chemical transformations and applications.

Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

2-amino-1-(1-methylpyrazol-3-yl)ethanone

InChI

InChI=1S/C6H9N3O/c1-9-3-2-5(8-9)6(10)4-7/h2-3H,4,7H2,1H3

InChI Key

NFJPGYSKMKOTQD-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C(=O)CN

Origin of Product

United States

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